![molecular formula C18H16ClN3O5 B5177477 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5177477.png)
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide, also known as CAY10566, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide works by inhibiting the activity of specific enzymes or receptors. In the case of its anti-inflammatory properties, it inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in the production of cytokines. In the case of its potential use in cancer treatment, it inhibits the growth of cancer cells by inhibiting the activity of specific kinases involved in cell growth and proliferation. In the case of its potential use in treating neurological disorders, it inhibits the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory properties and potential use in cancer treatment and neurological disorders, it has been found to have antioxidant properties and has been shown to protect against oxidative stress. It has also been found to have anti-fibrotic properties and has been shown to inhibit the production of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of specific enzymes or receptors, which allows for more targeted research. However, one limitation is its potential toxicity. While it has been shown to be effective in various scientific research fields, its potential toxicity must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. One direction is to further explore its potential use in treating neurological disorders, such as Alzheimer's disease. Another direction is to explore its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to explore its potential use in combination with other drugs or therapies for cancer treatment.
Synthesemethoden
The synthesis of 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-nitrochalcone. The second step involves the reaction of 3-nitrochalcone with 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzamide. The third step involves the reaction of 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzamide with hydroxylamine hydrochloride in the presence of sodium acetate to form 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzohydroxamic acid. The final step involves the reaction of 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzohydroxamic acid with 2-hydroxyethyl isocyanate in the presence of triethylamine to form 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, as it has been found to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides.
Eigenschaften
IUPAC Name |
2-chloro-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c19-15-7-2-1-6-14(15)17(24)21-16(18(25)20-8-9-23)11-12-4-3-5-13(10-12)22(26)27/h1-7,10-11,23H,8-9H2,(H,20,25)(H,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMFFRNABMGND-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

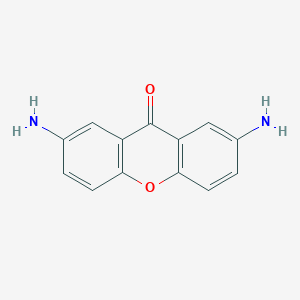
![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5177409.png)
![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)
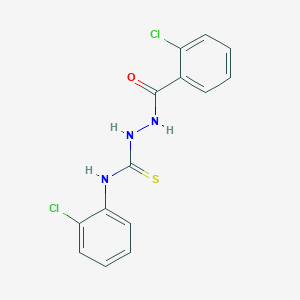
![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5177426.png)
![2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5177429.png)
![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5177442.png)
![propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)
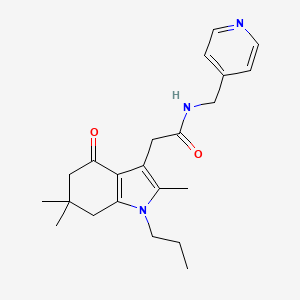
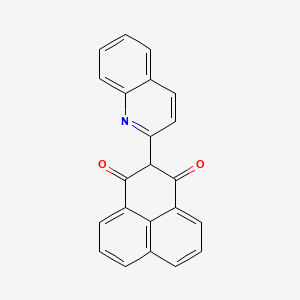
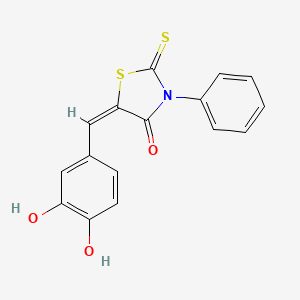
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B5177468.png)